molecular formula C19H14FNO B2779798 (2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 1351509-64-2

(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B2779798
CAS RN: 1351509-64-2
M. Wt: 291.325
InChI Key: FBONEHQFIXLBDZ-QBFSEMIESA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as FMeT, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Scientific Research Applications

Photophysical Studies

Tunable Photophysics : Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit sensitive photophysical properties in solution phase, with their behavior significantly influenced by solvent polarity. Such compounds show promise for applications in solvent polarity sensing and photophysical characterizations (Ghosh et al., 2013).

Synthetic Applications

Functionalized Carbazoles : A methodology has been developed to synthesize regioselectively functionalized carbazole derivatives, presenting a pathway for creating diverse carbazole-based compounds with potential applications in materials science and pharmaceuticals (Sanz et al., 2006).

Anticancer Activity : Compounds derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one have been evaluated for their anticancer activities, with some derivatives showing promising results against specific cancer cell lines. This highlights their potential for development into anticancer agents (Chaudhary & Chaudhary, 2016).

Biological Applications

Bacterial Biotransformation : Studies have also explored the biotransformation of carbazole derivatives by bacterial strains, which could lead to environmentally friendly methods for the degradation of carbazole pollutants or the biosynthesis of novel carbazole-based compounds (Waldau et al., 2009).

Aggregation-Induced Emission : Carbazole derivatives have been studied for their aggregation-induced emission properties, which are crucial for the development of advanced materials in optoelectronics and sensor technologies (Jiao et al., 2019).

properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBONEHQFIXLBDZ-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

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